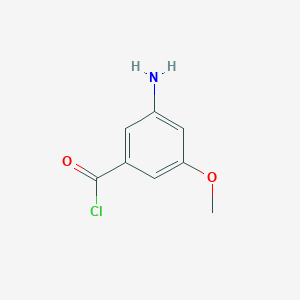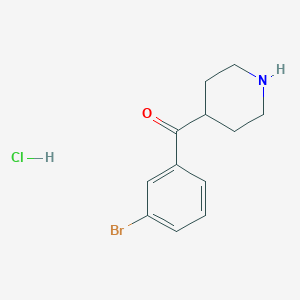
3-Amino-5-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 3-position and a methoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxybenzoyl chloride typically involves the chlorination of 3-Amino-5-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Acylation Reactions: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-Amino-5-methoxybenzoyl group into aromatic compounds.
Condensation Reactions: The compound can react with amines or hydrazines to form amides or hydrazides, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.
Condensation Reactions: Reagents such as amines or hydrazines are used under mild heating conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides, benzyl alcohols, or benzyl thiols.
Acylation Reactions: Products include acylated aromatic compounds.
Condensation Reactions: Products include amides or hydrazides.
Scientific Research Applications
Chemistry: 3-Amino-5-methoxybenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. It is also used in the preparation of fluorescent probes for biological imaging.
Medicine: In medicinal chemistry, this compound is used in the development of new drug candidates. It is a key intermediate in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxybenzoyl chloride depends on its specific application. In general, the compound acts as an acylating agent, reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved vary depending on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
3-Amino-4-methoxybenzoyl chloride: Similar structure but with the methoxy group at the 4-position.
3-Amino-5-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.
3-Amino-5-methylbenzoyl chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 3-Amino-5-methoxybenzoyl chloride is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
3-amino-5-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-3-5(8(9)11)2-6(10)4-7/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDCYCRNZJTQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









